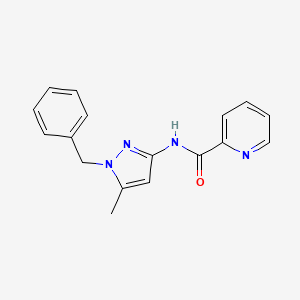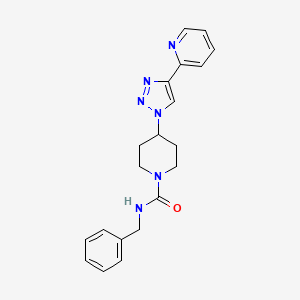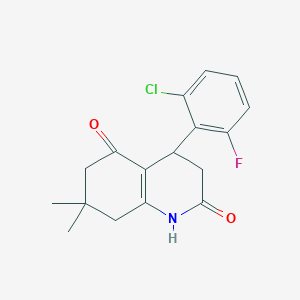
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide
Descripción general
Descripción
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide, also known as BMPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPPA belongs to the class of pyrazole derivatives and has a molecular formula of C20H18N4O. In
Mecanismo De Acción
The mechanism of action of N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activation of AKT and ERK, two signaling pathways that are often dysregulated in cancer cells. Additionally, this compound has been found to induce the expression of pro-apoptotic proteins such as Bax and Caspase-3, leading to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In addition to its anti-cancer properties, this compound has been shown to have anti-inflammatory effects. This compound has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-cancer and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, this compound has been found to be stable under a wide range of conditions, making it suitable for long-term storage. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the research on N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide. One potential direction is to investigate the use of this compound in combination therapy with other anti-cancer drugs. Another direction is to explore the use of this compound in the treatment of inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields of scientific research.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields of scientific research. Its easy synthesis method, stable properties, and anti-cancer and anti-inflammatory effects make it a valuable candidate for further investigation. Future research on this compound may lead to the development of new therapies for cancer and inflammatory diseases.
Aplicaciones Científicas De Investigación
N-(1-benzyl-5-methyl-1H-pyrazol-3-yl)-2-pyridinecarboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of this compound is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, this compound has been found to be effective against drug-resistant cancer cells, making it a potential candidate for combination therapy.
Propiedades
IUPAC Name |
N-(1-benzyl-5-methylpyrazol-3-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-13-11-16(19-17(22)15-9-5-6-10-18-15)20-21(13)12-14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBPURJHJJKNEMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=CC=C2)NC(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1S*,4S*)-2-{[1-butyl-2-(cyclohexylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B4416276.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-oxo-1-oxaspiro[4.5]decane-4-carboxamide](/img/structure/B4416284.png)

![1-phenyl-2-[(3-pyridinylmethyl)amino]ethanol hydrochloride](/img/structure/B4416296.png)


![1-[(4-ethoxy-3-methylphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B4416320.png)
![1-phenyl-4-({[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4416327.png)
![2-amino-7-hydroxy-1'-methyl-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B4416349.png)
![1-ethyl-3-{[1-(4-fluorobenzoyl)-4-piperidinyl]amino}-2,5-pyrrolidinedione](/img/structure/B4416361.png)
![5-[(4-methoxyphenoxy)methyl]-1H-tetrazole](/img/structure/B4416369.png)
![4-(2,3-dimethoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione](/img/structure/B4416373.png)
![2-(1H-benzimidazol-1-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4416376.png)
